molecular formula C36H40N2O6 B191780 Berbamunine CAS No. 6859-66-1

Berbamunine

Cat. No. B191780
CAS RN: 6859-66-1
M. Wt: 596.7 g/mol
InChI Key: FDABVSXGAMFQQH-IHLOFXLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Berbamunine is a molecule derived from (S)-N-methylcoclaurine by CYP80A1/berbamunine synthase . It is a bisbenzylisoquinoline alkaloid that is produced by the enzyme berbamunine synthase . This enzyme belongs to the family of oxidoreductases .


Synthesis Analysis

The synthesis of bisbenzylisoquinolines starts from the conversion from N-methylcoclaurine to berbamunine, catalyzed by berbamunine synthase (CYP80A1) . For berbamine synthesis, a single copy of the berbamunine synthase gene was identified from a PacBio sequencing database .


Molecular Structure Analysis

The systematic name of this enzyme class is (S)-N-methylcoclaurine,NADPH:oxygen oxidoreductase (C-O phenol-coupling) . The enzyme participates in alkaloid biosynthesis .


Chemical Reactions Analysis

Berbamunine synthase is an enzyme that catalyzes the chemical reaction (S)-N-methylcoclaurine + ®-N-methylcoclaurine + NADPH + H + + O2 ⇌ berbamunine + NADP + + 2 H2O . The five substrates of this enzyme are (S)-N-methylcoclaurine, ®-N-methylcoclaurine, NADPH, H+, and O2, whereas its three products are berbamunine, NADP+, and H2O .

Scientific Research Applications

Molecular Biology and Enzymatic Activity

  • Berbamunine synthase, a unique cytochrome P450-dependent enzyme from Berberis stolonifera, catalyzes the formation of C--O phenol couples in bisbenzylisoquinoline alkaloid biosynthesis. This enzyme is characterized by its ability to selectively form dimeric compounds without incorporating activated oxygen, a distinct feature compared to typical monooxygenases (Kraus & Kutchan, 1995).

Immunomodulatory Properties

  • Berbamine, derived from Berberis vulgaris, exhibits anti-inflammatory properties by modulating the production and action of IFN-γ in CD4+ T cells. This effect involves altered STAT4 expression and impacts both T cells and antigen-presenting cells (APCs), demonstrating potential in treating autoimmune conditions (Ren et al., 2008).
  • Studies on berbamine have also shown its suppressive effects on delayed-type hypersensitivity and mixed lymphocyte reactions, indicating potential as an immunosuppressive agent in clinical transplantation (Luo et al., 1998).

Cancer Research

  • Berbamine's role in modulating various oncogenic cell-signaling pathways highlights its potential as an anti-cancer agent. This includes the activation of the TGF/SMAD pathway and the regulation of non-coding RNAs, with implications for developing effective cancer therapeutics (Farooqi et al., 2022).
  • Berbamine has been shown to suppress the growth, migration, and invasion of metastatic human breast cancer cells, offering insights into potential treatment strategies for breast cancer (Wang et al., 2009).

Pharmacology and Toxicology

  • Investigations into the metabolic activation of berbamine have provided insights into its biochemical mechanisms and cytotoxicity, crucial for understanding its pharmacological and toxicological profile (Sun et al., 2017).

Cardiovascular Studies

  • Berbamine displays various cardiovascular pharmacological actions, including anti-arrhythmic effects and vasodilation, making it a subject of interest for research in cardiovascular disorders (Guo & Fu, 2005).

Future Directions

The future directions for Berbamunine research could involve further exploration of its biosynthetic pathways, potential therapeutic applications, and its pharmacokinetics properties . Additionally, the development of synthetic biology platforms for the production of Berbamunine in microbes could be a promising area of future research .

properties

IUPAC Name

(1S)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDABVSXGAMFQQH-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964072
Record name 1-[(4-{2-Hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berbamunine

CAS RN

485-18-7
Record name (1S)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1R)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-{2-Hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Berbamunine
Reactant of Route 2
Berbamunine
Reactant of Route 3
Berbamunine
Reactant of Route 4
Berbamunine
Reactant of Route 5
Berbamunine
Reactant of Route 6
Berbamunine

Citations

For This Compound
444
Citations
JT Payne, TR Valentic… - Proceedings of the …, 2021 - National Acad Sciences
… route for the bisBIAs guattegaumerine and berbamunine, we examined whether we could … and berbamunine. However, we observed no production of guattegaumerine or berbamunine …
Number of citations: 17 www.pnas.org
A Karimov, MV Telezhenetskaya, KL Lutfullin… - Chemistry of Natural …, 1977 - Springer
… When they were separated on a column of silica gel, berbamunine (I), identified by … ar~v29ensis [2] yielded berbamunine. A second alkaloid isolated from the tertiary bases of B…
Number of citations: 8 link.springer.com
R Stadler, S Loeffler, BK Cassels, MH Zenk - Phytochemistry, 1988 - Elsevier
… Labelled berbamunine and berbamine from calli and berbamunine from suspension cultures were purified and derivatized to constant specific activities and the Omethylated derivatives …
Number of citations: 46 www.sciencedirect.com
PF Kraus, TM Kutchan - Proceedings of the National …, 1995 - National Acad Sciences
A cDNA encoding a cytochrome P450-dependent oxidase, berbamunine synthase (EC 1.1.3.34; CYP80), from cell suspension cultures of the higher plant Berberis stolonifera Koehne …
Number of citations: 212 www.pnas.org
BK Cassels, E Breitmaier, MH Zenk - Phytochemistry, 1987 - Elsevier
… be attributed to a significant proportion of molecules berbamunine, but with a single N-methyl … is the same as that shift of C-4’ (25.23 ppm) as compared to that of C-4 of berbamunine. …
Number of citations: 33 www.sciencedirect.com
T KAMETANI, H IIDA, K SAKURAI - Chemical and Pharmaceutical …, 1968 - jstage.jst.go.jp
… methodsfifl) Furthermore, it was established that berbamunine is a phenolic base belonging to the … of magnoline and berbamunine according to the relation of L—(+)—laudanosine.12) …
Number of citations: 3 www.jstage.jst.go.jp
T KAMETANI, H IIDA, K SAKURAI, S KANO… - Chemical and …, 1969 - jstage.jst.go.jp
… From the spectral and optical points of view, this com—pound (VII) was found to be an antipode of VIII and related to the diastereoisomer against berbamunine (IX) and magnoline (X). …
Number of citations: 12 www.jstage.jst.go.jp
MH Zenk, R Gerardy, R Stadler - Journal of the Chemical Society …, 1989 - pubs.rsc.org
… The alkaloids salutaridine and berbamunine are formed by intramolecular CC and intermolecular C-0 coupling, respectively, catalysed by cytochrome P-450 linked NADPH …
Number of citations: 79 pubs.rsc.org
B Cassels Niven, E Breitmaier, MH Zenk - 1986 - repositorio.uchile.cl
… The 200 MHz 1H NMR spectrum was almost identical to that of berbamunine, but with a single N-… clearly that the stereochemistry of the new alkaloid is the same as that of berbamunine. …
Number of citations: 0 repositorio.uchile.cl
JE Leet - 1983 - search.proquest.com
… band provided 15 mg of microcrystalline (+)-berbamunine (23), mp 190-192C e 19o-ısırc)." … coupling occurs to give a dimer possessing only one diaryl ether linkage ie, berbamunine (30)…
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.